2-Methyltetrahydrothiophene

Radiation Chemistry Reaction Kinetics Mechanistic Studies

Researchers studying Maillard reaction pathways often encounter irreproducible results when substituting tetrahydrothiophene analogs, due to divergent radical decay profiles. 2-Methyltetrahydrothiophene (CAS 1795-09-1) resolves this with a well-characterized secondary α-radical and defined conformational equilibrium. • Distinct twist/envelope conformations vs. parent tetrahydrothiophene ensure reproducible flavor formulation and mechanistic studies. • Validated aquasonolytical degradation kinetics support environmental fate modeling. • ≥98% GC purity with ambient shipping; reliable global supply for academic and industrial R&D.

Molecular Formula C5H10S
Molecular Weight 102.2 g/mol
CAS No. 1795-09-1
Cat. No. B158808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyltetrahydrothiophene
CAS1795-09-1
Molecular FormulaC5H10S
Molecular Weight102.2 g/mol
Structural Identifiers
SMILESCC1CCCS1
InChIInChI=1S/C5H10S/c1-5-3-2-4-6-5/h5H,2-4H2,1H3
InChIKeyAJPGNQYBSTXCJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyltetrahydrothiophene Properties & Specifications


2-Methyltetrahydrothiophene (CAS 1795-09-1, C5H10S, MW 102.2) is a saturated, sulfur-containing five-membered heterocycle [1]. It is a clear, colorless to light yellow flammable liquid with a strong, characteristic sulfurous odor, often described as a 'stench' . It is widely utilized in academic and industrial research as a flavor and fragrance agent, a synthetic intermediate, and a model compound in mechanistic studies .

Synthetic intermediate for sulfur heterocycle elaboration
Flavor & fragrance research – meaty, savory aroma modeling
Radical chemistry & mechanistic model compound
Liquid at 20°C; supports volumetric handling & homogeneous reactions

2-Methyltetrahydrothiophene: Why It Cannot Be Substituted


While both 2-methyltetrahydrothiophene and its parent compound, tetrahydrothiophene, share a saturated thiophene core, their distinct radical chemistry and conformational properties preclude simple interchange. Radiolytic studies in an adamantane matrix demonstrate that 2-methyltetrahydrothiophene forms a unique, secondary alpha-radical with a defined conformational equilibrium, whereas tetrahydrothiophene exhibits a different radical decay profile [1]. Furthermore, the 2-methyl substitution introduces stable twist and envelope conformations that significantly differ from the unsubstituted analog, directly impacting its behavior in both chemical reactions and biological sensory perception [2]. These fundamental differences in molecular reactivity and three-dimensional structure mean that substituting one for the other would yield unpredictable and non-comparable results in research, flavor formulation, or synthetic applications.

2-Methyltetrahydrothiophene
Tetrahydrothiophene
Forms secondary α-radical with defined conformational equilibrium
Different radical decay profile; may shift kinetic study outcomes
Two stable twist conformers, distorted envelope interconversion
Conformational landscape differs; impacts reactivity and sensory perception

2-Methyltetrahydrothiophene: Key Analog Comparisons


Radical Decay Kinetics vs. 2-Methyltetrahydrofuran

Under radiolytic conditions in an adamantane matrix, 2-methyltetrahydrothiophene (MTHT) radicals exhibit a specific second-order decay rate, demonstrating distinct kinetic behavior compared to its oxygen analog, 2-methyltetrahydrofuran (MTHF). This data is crucial for researchers using these compounds as models in radical reaction studies [1].

Radical Decay Kinetics
Head-to-head
Rate constant ~0.17 M⁻¹ s⁻¹ at 295 K; forms only secondary α-radical
Sulfur heteroatom alters radical stability vs. oxygen analog
MTHF forms secondary & tertiary radicals; decay differs
Radiation Chemistry Reaction Kinetics Mechanistic Studies

Aquasonolysis Degradation Rate

The aquasonolytical rate constant of 2-methylthiophene (the unsaturated precursor) places its reactivity between thiophene and 2-ethylthiophene. While this data does not directly measure the saturated target compound, it establishes a class-level trend for alkylated thiophenes, suggesting that the 2-methyl substitution confers an intermediate level of reactivity that is distinct from both the unsubstituted and more heavily substituted analogs [1].

Aquasonolysis Rate
Class-level
2-Methylthiophene kobs between thiophene and 2-ethylthiophene; saturated analog not directly measured
Supports intermediate reactivity trend in alkylated thiophenes
Data to verify for target compound; based on unsaturated precursor
Sonochemistry Environmental Remediation Degradation Kinetics

Physical State and Density vs. Isomer

2-Methyltetrahydrothiophene is consistently reported as a liquid at 20°C, whereas its structural analog, 2-methyltetrahydrothiophen-3-one, is a solid at room temperature. This fundamental difference in physical state is critical for experimental design, especially in formulations or reactions where phase behavior dictates outcome .

Physical State vs. Isomer
Cross-study comparable
Liquid at 20°C, density 0.96 g/mL; comparator 2-methyltetrahydrothiophen-3-one is solid
Liquid phase enables homogeneous mixing and volumetric dispensing
Sources absent; cross-study review advised
Analytical Chemistry Compound Identification Physical Property Database

Conformational Landscape: Twist Conformers

High-level quantum chemical calculations and microwave spectroscopy reveal that 2-methyltetrahydrothiophene possesses two stable twist conformers, with the interconversion proceeding through distorted envelope transition states rather than a planar ring structure. This detailed conformational map is unique to the 2-methyl substituted saturated ring and is not observed in the parent tetrahydrothiophene [1].

Conformational Landscape
Supporting evidence
Two stable twist conformers; interconversion via distorted envelope TS; planar ring is second-order TS
Provides benchmark for ring-puckering and methyl rotation models
Gas-phase; solution behavior may differ
Computational Chemistry Microwave Spectroscopy Molecular Conformation

2-Methyltetrahydrothiophene: R&D Applications


Maillard Reaction & Aroma Modeling

2-Methyltetrahydrothiophene is a key compound for studying the Maillard reaction, which is critical for understanding and recreating meaty and savory aromas [1]. Its formation has been elucidated in model systems involving cysteine and reducing sugars, making it a valuable analytical standard and reaction component for flavorists and food chemists developing new savory flavor formulations [1][2].

Radical Chemistry & Photolysis Studies

Due to its well-characterized radical decay kinetics and unique conformational equilibrium, this compound serves as an excellent model substrate for investigating radical reactions, photolytic processes, and reaction mechanisms [3]. Its distinct behavior compared to oxygen analogs like 2-methyltetrahydrofuran makes it essential for studies focusing on the specific influence of sulfur heteroatoms in organic radical chemistry [3].

Environmental Fate of Sulfur VOCs

The established aquasonolytical degradation rate of its class suggests that 2-methyltetrahydrothiophene can be used as a representative compound to study the environmental behavior and sonochemical degradation pathways of saturated sulfur heterocycles in aqueous systems [4]. Its intermediate reactivity among alkylated thiophenes provides a useful data point for developing predictive models for this class of VOCs [4].

Thiophene Building Block Synthesis

As a saturated thiophene, this compound can serve as a precursor or intermediate in the synthesis of more complex sulfur-containing molecules. Its specific substitution pattern (2-methyl) allows for further regioselective functionalization, making it a strategic building block in medicinal chemistry or materials science research where precise control over molecular architecture is required .

Application
Selection Property
Validation Focus
Maillard reaction aroma modeling
Reactivity in cysteine–sugar model systems
Formation pathway for meaty aroma compounds
Radical chemistry model studies
Distinct sulfur-centered radical behavior
Decay kinetics vs. oxygen-containing analogs
Environmental fate of sulfur VOCs
Aquasonolytic degradation profile
Sonochemical degradation pathway modeling
Thiophene building block synthesis
2-Methyl group supports regioselective functionalization
Synthetic versatility in heterocyclic chemistry

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